molecular formula C6Br2ClF8N B3040793 3,5-Dibromo-6-chlorooctafluorohexanonitrile CAS No. 240800-52-6

3,5-Dibromo-6-chlorooctafluorohexanonitrile

Cat. No. B3040793
CAS RN: 240800-52-6
M. Wt: 433.32 g/mol
InChI Key: LEALPJJULCBRTE-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-chlorooctafluorohexanonitrile , also known as 6-chloro-3,5-dibromo-2,2,3,4,4,5,6,6-octafluorohexanenitrile , is a chemical compound with the molecular formula C₆Br₂ClF₈N and a molecular weight of 433.32 g/mol . It is a colorless to pale yellow solid.

Scientific Research Applications

  • Isostructural and Polymorphic Properties : Research by Britton (2006) examined the isostructural and polymorphic properties of compounds including 3,5-dihalo-4-hydroxybenzonitriles, highlighting the formation of chain-like arrangements and planar sheets in these compounds. The study provides insights into the structural behavior of halogenated benzonitriles under different conditions, which can be relevant to understanding the properties of 3,5-Dibromo-6-chlorooctafluorohexanonitrile (Britton, 2006).

  • Reactivity and Synthesis Applications : A study by Frank et al. (2021) focused on the synthesis and reactivity of BODIPY compounds, starting from 3,5-dihalo congeners. This research indicates the potential of using 3,5-dihalo compounds in synthetic chemistry for creating complex molecular architectures, which may include applications for this compound (Frank et al., 2021).

  • Chemical Reaction Studies : The work of Shafiullah et al. (1980) and Shafiullah et al. (1979) on the bromination of cholest-5-en-7-ones provides an understanding of the reactivity and potential applications of dibromo compounds in organic reactions, which could extend to this compound. These studies help elucidate the reaction pathways and products formed during bromination (Shafiullah et al., 1980), (Shafiullah et al., 1979).

  • Crystal Structure Analysis : Research by AlDamen and Haddad (2011) on the crystal structure of dibromo pyridinium compounds, including 3,5-dibromo variants, contributes to the understanding of nonclassical noncovalent interactions. This research could be relevant for analyzing the structural properties of this compound (AlDamen & Haddad, 2011).

  • Pharmaceutical Applications : The synthesis of complex molecules like spirooxindoles, as researched by Ryzhkova et al. (2021), utilizing dibromo compounds, could have implications for the development of pharmaceuticals. This suggests potential pharmaceutical research applications for this compound (Ryzhkova et al., 2021).

properties

IUPAC Name

3,5-dibromo-6-chloro-2,2,3,4,4,5,6,6-octafluorohexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2ClF8N/c7-3(12,2(10,11)1-18)5(14,15)4(8,13)6(9,16)17
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEALPJJULCBRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(C(C(C(F)(F)Cl)(F)Br)(F)F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2ClF8N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromo-6-chlorooctafluorohexanonitrile
Reactant of Route 2
3,5-Dibromo-6-chlorooctafluorohexanonitrile
Reactant of Route 3
3,5-Dibromo-6-chlorooctafluorohexanonitrile
Reactant of Route 4
3,5-Dibromo-6-chlorooctafluorohexanonitrile
Reactant of Route 5
3,5-Dibromo-6-chlorooctafluorohexanonitrile
Reactant of Route 6
3,5-Dibromo-6-chlorooctafluorohexanonitrile

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